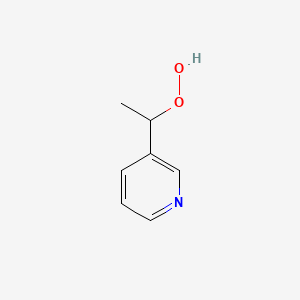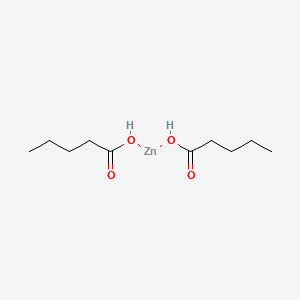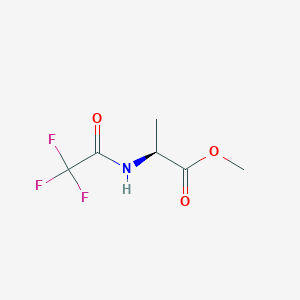
N-Tfa-L-Alanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tfa-L-Alanine methyl ester is a derivative of the amino acid L-alanine, where the amino group is protected by a trifluoroacetyl (Tfa) group and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Tfa-L-Alanine methyl ester can be synthesized through the following steps:
Protection of the amino group: L-Alanine is treated with trifluoroacetic anhydride (TFAA) to form N-Tfa-L-Alanine.
Esterification: The carboxyl group of N-Tfa-L-Alanine is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Tfa-L-Alanine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Tfa-L-Alanine.
Deprotection: The trifluoroacetyl group can be removed under acidic conditions to yield L-Alanine methyl ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Hydrolysis: N-Tfa-L-Alanine.
Deprotection: L-Alanine methyl ester.
Applications De Recherche Scientifique
N-Tfa-L-Alanine methyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Biotechnology: Utilized in the development of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of N-Tfa-L-Alanine methyl ester involves its role as a protected amino acid derivative. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-Alanine methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-L-Alanine methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Tfa-L-Alanine methyl ester is unique due to the trifluoroacetyl group, which provides greater stability and resistance to hydrolysis compared to Boc and Fmoc protecting groups. This makes it particularly useful in harsh reaction conditions where other protecting groups might fail .
Propriétés
Formule moléculaire |
C6H8F3NO3 |
|---|---|
Poids moléculaire |
199.13 g/mol |
Nom IUPAC |
methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H8F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h3H,1-2H3,(H,10,12)/t3-/m0/s1 |
Clé InChI |
JMVPNAUEPQEDJW-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


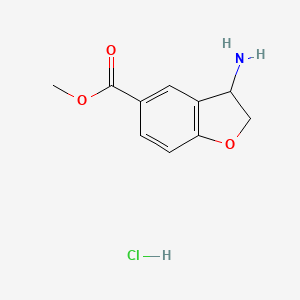

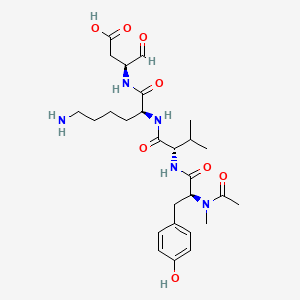
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
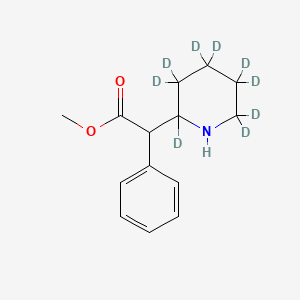
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
